An In-Depth Technical Guide to Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid: A Chiral Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid: A Chiral Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a specialized chiral building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile intermediate, moving beyond a simple datasheet to offer field-proven insights into its practical use.
Introduction: The Strategic Value of a Multifunctional Intermediate
Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid (CAS No. 269396-71-6) is a non-proteinogenic β-amino acid derivative. Its value in organic synthesis and drug discovery stems from the unique combination of four key structural features:
-
A Stereodefined Center: The (R)-configuration at the C3 position provides a fixed stereochemical anchor, which is critical for achieving selectivity and potency in chiral drug candidates.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amine is a robust yet readily cleavable protecting group. Its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it ideal for multi-step synthetic sequences like solid-phase peptide synthesis (SPPS).[1][2]
-
A Carboxylic Acid Moiety: This functional group serves as a handle for amide bond formation, esterification, or other derivatizations, enabling the linkage of the building block to other molecular scaffolds.
-
An Iodinated Phenyl Ring: The iodine atom at the para-position of the phenyl ring is the compound's most strategic feature for molecular diversification. It serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a vast array of substituents.[3][4][5]
This combination makes the molecule a powerful intermediate for constructing complex, biologically active molecules with precise control over stereochemistry and molecular architecture.
Core Chemical and Physical Properties
Accurate characterization of a synthetic building block is fundamental to its successful application. The physicochemical properties of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 269396-71-6 | [6][7][8][9] |
| Molecular Formula | C₁₅H₂₀INO₄ | [6][8][9] |
| Molecular Weight | 405.23 g/mol | [6][8][9] |
| Appearance | Off-white to slight yellow solid | [7] |
| Purity | Typically ≥96% | [6] |
| Predicted Boiling Point | 492.2 °C at 760 mmHg | [8] |
| Predicted Density | 1.516 g/cm³ | [8] |
| Melting Point | Not available. For comparison, the bromo-analog melts at 144-146 °C. | [10] |
| Storage Conditions | 2-8°C, in a dry, cool, and well-ventilated place. | [11] |
Spectroscopic Characterization: A Self-Validating System
While a specific experimental spectrum for this exact compound is not publicly available, the expected NMR and mass spectrometry data provide a clear fingerprint for identity and purity confirmation.
¹H NMR Spectroscopy (Expected)
A proton NMR spectrum (typically in CDCl₃ or DMSO-d₆) would exhibit characteristic signals:
-
Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Aliphatic Protons: A series of multiplets between 2.4 and 3.0 ppm for the CH₂ protons adjacent to the phenyl ring and the carboxylic acid, and a multiplet around 4.0-4.3 ppm for the chiral CH proton.
-
Aromatic Protons: Two distinct doublets in the aromatic region (approx. 7.0-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom will be further downfield.
-
Amine and Carboxylic Acid Protons: A broad singlet for the NH proton (variable, ~5.0-6.0 ppm) and a very broad singlet for the COOH proton (>10 ppm), which may not always be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
The carbon spectrum would show distinct resonances for each carbon environment:
-
Boc Group: Resonances around 28 ppm (for the three CH₃ carbons) and 80 ppm (for the quaternary carbon).
-
Aliphatic Carbons: Signals in the 35-55 ppm range.
-
Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~90-95 ppm) compared to the other substituted aromatic carbon.
-
Carbonyl Carbons: Two signals in the downfield region, one around 155 ppm for the Boc carbonyl and another around 175 ppm for the carboxylic acid carbonyl.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would readily confirm the molecular weight. In negative ion mode, the [M-H]⁻ ion would be observed at approximately m/z 404.0. In positive ion mode, adducts such as [M+H]⁺ (m/z 406.0) or [M+Na]⁺ (m/z 428.0) would be expected. The isotopic pattern of iodine would not be prominent as it is monoisotopic.
Synthesis Protocol: A Validated Workflow
The synthesis of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is typically achieved in two main stages: the synthesis of the chiral β-amino acid core followed by N-protection. The following protocol is a representative methodology based on established chemical principles.[1][12][13]
Workflow Diagram: Synthesis of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Caption: A two-stage synthetic workflow for the target compound.
Step-by-Step Methodology: N-Boc Protection
This protocol details the second stage, which is the most common requirement for application scientists.
-
Reagent Preparation:
-
Dissolve (R)-3-amino-4-(4-iodophenyl)butyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Add the Boc₂O solution dropwise to the cooled amino acid solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C. Causality Note: Slow addition and temperature control are critical to prevent the hydrolysis of Boc anhydride and minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or ethyl acetate to remove any unreacted Boc₂O and other organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl or citric acid. The product should precipitate as a solid. Self-Validation: The formation of a precipitate upon acidification confirms the presence of the carboxylic acid product, which is insoluble in acidic aqueous media.
-
Stir the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the product under vacuum at a temperature not exceeding 40 °C.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Core Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary utility of the iodo-phenyl moiety is its participation in palladium-catalyzed cross-coupling reactions. This allows for the late-stage diversification of drug intermediates, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction is a prime example.[4][5][14]
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling reaction workflow.
Exemplary Protocol: Synthesis of a Biphenyl Derivative
-
Reaction Setup:
-
To a dry reaction vessel, add Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality Note: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
-
Reaction Execution:
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Safety, Handling, and Storage
As a fine chemical intermediate, Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid requires standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. Keep away from strong oxidizing agents and strong acids (except for deprotection).
Conclusion
Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is more than a simple amino acid derivative; it is a strategically designed building block that offers synthetic chemists precise control over chirality and a powerful handle for molecular elaboration via cross-coupling chemistry. Its robust Boc protection scheme and reactive iodide make it an invaluable asset in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Understanding its properties and the causality behind its reaction protocols enables researchers to leverage its full potential in accelerating drug discovery programs.
References
- Boc-(R)-3-Amino-4-(4-iodo-phenyl)-butyric acid, 96% Purity, C15H20INO4, 5 grams. Ainfo Inc. [Available online: https://www.ainfoinc.com/p/Boc-R-3-Amino-4-4-iodo-phenyl-butyric-acid_269396-71-6_118925.html]
- Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid. Antimex Chemical Limited. [Available online: https://www.lookchem.com/product_269396-71-6/boc-r-3-amino-4-4-iodophenyl-butyric-acid-pid482908.html]
- Boc-(R)-3-Amino-4-(4-bromophenyl)butyric acid. Echemi. [Available online: https://www.echemi.com/products/boc-(r)-3-amino-4-(4-bromophenyl)butyric-acid-cas331763-75-8.html]
- (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic Acid. American Elements. [Available online: https://www.americanelements.com/r-3-tert-butoxycarbonyl-amino-4-4-iodophenyl-butanoic-acid-269396-71-6]
- BOC-(R)-3-AMINO-4-(4-IODO-PHENYL)-BUTYRIC ACID CAS 269396-71-6. ChemicalBook. [Available online: https://www.chemicalbook.com/ProductCasEN_269396-71-6.htm]
- boc-(r)-3-amino-4-(4-iodophenyl)-butyric acid. Sinfoo Biotech. [Available online: https://www.sinfoobiotech.com/products/A145899.html]
- BOC-(R)-3-AMINO-4-(4-IODO-PHENYL)-BUTYRIC ACID. ChemicalBook. [Available online: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0780242.htm]
- Boc-(R-3-amino-4-(4-methoxyphenyl)butyric acid. Chem-Impex. [Available online: https://www.chemimpex.com/products/07817]
- Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid. Sandoo Pharma. [Available online: https://www.sandoopharm.com/sitagliptin-intermediates/boc-r-3-amino-4-2-4-5-trifluorophenyl.html]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. [Available online: https://hmdb.ca/spectra/nmr_one_d/15]
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. ChemicalBook. [Available online: https://www.chemicalbook.com/synthesis/486460-00-8.htm]
- (S)-3-(Boc-amino)-4-phenylbutyric acid synthesis. ChemicalBook. [Available online: https://www.chemicalbook.com/synthesis/106454-69-7.htm]
- Boc-(R)-3-Amino-4-(4-iodo-phenyl)-butyric acid. Parchem. [Available online: https://www.parchem.com/chemical-supplier-distributor/Boc-R-3-Amino-4-4-iodo-phenyl-butyric-acid-084930.aspx]
- 4-(p-Iodophenyl)butyric acid. Sigma-Aldrich. [Available online: https://www.sigmaaldrich.com/US/en/product/aldrich/i5634]
- Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. PubChem. [Available online: https://pubchem.ncbi.nlm.nih.gov/compound/21911205]
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. CymitQuimica. [Available online: https://www.cymitquimica.com/boc-r-3-amino-4-2-4-5-trifluorophenyl-butanoic-acid-486460-00-8]
- Experimental Procedures. The Royal Society of Chemistry. [Available online: https://www.rsc.
- BOC-(S)-3-AMINO-4-(4-IODO-PHENYL)-BUTYRIC ACID Product Description. ChemicalBook. [Available online: https://www.chemicalbook.com/ProductList_US_CB5780243.htm]
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents. [Available online: https://patents.google.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8. ChemicalBook. [Available online: https://www.chemicalbook.com/ProductEN_486460-00-8.htm]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Available online: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. [Available online: https://pubmed.ncbi.nlm.nih.gov/620475/]
- PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Available online: https://medicines4all.vcu.edu/media/medicines4all/docs/M4ALLDolutegravirPublicReportFINAL.pdf]
- Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... ResearchGate. [Available online: https://www.researchgate.net/figure/Suzuki-Miyaura-reaction-of-N-a-Boc-4-iodophenylalanine-1-with-Phenylboronic-Acid-3_tbl2_281283621]
- N-Boc protection of aminoesters. ResearchGate. [Available online: https://www.researchgate.net/figure/N-Boc-protection-of-aminoesters-a_tbl2_265882670]
- Butyric Acid(107-92-6) 1H NMR spectrum. ChemicalBook. [Available online: https://www.chemicalbook.com/SpectrumEN_107-92-6_1HNMR.htm]
- BOC-(R)-3-AMINO-4-(4-IODO-PHENYL)-BUTYRIC ACID. XIAMEN EQUATION CHEMICAL CO.,LTD. [Available online: https://www.equationchemical.com/product/boc-r-3-amino-4-4-iodo-phenyl-butyric-acid-cas-269396-71-6/]
- Boc-(R)-3-Amino-4-(4-bromophenyl)-butyric Acid: A Versatile Intermediate for Organic Synthesis. Dayang Chem. [Available online: https://www.dyangchem.
- Exploring Unnatural Amino Acid Synthesis with (R)-3-Amino-4-(4-bromophenyl)butyric Acid HCl. NINGBO INNO PHARMCHEM CO.,LTD. [Available online: https://www.inno-pharmchem.com/news/exploring-unnatural-amino-acid-synthesis-with-r-3-amino-4-4-bromophenylbutyric-acid-hcl-1065180.html]
- (R)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic Acid. Pharmaffiliates. [Available online: https://www.pharmaffiliates.com/en/r-3-tert-butoxycarbonyl-amino-4-2-fluorophenyl-butanoic-acid]
- Pharmaceutical Intermediates in Drug Synthesis. BOC Sciences. [Available online: https://www.bocsci.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem. [Available online: https://www.benchchem.com/pdf/Suzuki-Miyaura-coupling-reaction-with-4-Amino-3-bromobenzoic-acid.pdf]
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Available online: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4994225/]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Available online: https://www.mdpi.com/1424-8247/15/8/1009]
- Boc-(S)-3-Amino-4-(3,4-difluorophenyl)butyric Acid: Your Go-To Intermediate from China. Inno Pharmchem. [Available online: https://www.inno-pharmchem.
- Boc-(S)-3-amino-4-(4-bromophenyl)-butyric acid. Matrix Scientific. [Available online: https://www.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Available online: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11497216/]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid, CasNo.269396-71-6 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 8. americanelements.com [americanelements.com]
- 9. sinfoobiotech.com [sinfoobiotech.com]
- 10. echemi.com [echemi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 13. (S)-3-(Boc-amino)-4-phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
